4-Chloro-2-(trifluoromethyl)nicotinonitrile

CCR5 Antagonist HIV Entry Inhibitor Nitrogen-Containing Heterocycle

Secure your supply of analytically authenticated 4-Chloro-2-(trifluoromethyl)nicotinonitrile (CAS 1421263-60-6). This specific 2-CF₃/4-Cl regioisomer is essential for preserving synthetic route fidelity in CCR5 antagonist programs, as demonstrated by subnanomolar binding (IC₅₀ = 9.2 nM) in patent US-8592454-B2. Procuring a generic analog risks invalidating your optimized SNAr and cross-coupling reactions. We supply the exact scaffold to ensure your research outcomes match patented data. Confirm regioisomeric identity upon receipt using orthogonal methods.

Molecular Formula C7H2ClF3N2
Molecular Weight 206.55 g/mol
Cat. No. B13155537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)nicotinonitrile
Molecular FormulaC7H2ClF3N2
Molecular Weight206.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)C#N)C(F)(F)F
InChIInChI=1S/C7H2ClF3N2/c8-5-1-2-13-6(4(5)3-12)7(9,10)11/h1-2H
InChIKeyPXJIMRGDXYVPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoromethyl)nicotinonitrile: Structural and Functional Overview for Procurement Decision-Making


4-Chloro-2-(trifluoromethyl)nicotinonitrile (CAS 1421263-60-6; C₇H₂ClF₃N₂; MW 206.55) is a halogenated 3-pyridinecarbonitrile intermediate characterized by the simultaneous presence of a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a nitrile at the 3-position on the pyridine ring [1]. The specific 2-CF₃/4-Cl substitution pattern distinguishes this compound from other regioisomeric and positional analogs, such as 2-chloro-4-(trifluoromethyl)nicotinonitrile (CAS 896447-72-6) and 4-chloro-6-(trifluoromethyl)nicotinonitrile, each bearing a different spatial arrangement of the same functional groups . This substitution pattern is not arbitrary; in the context of aromatic heterocyclic chemistry, the CF₃ group functions as a strong electron-withdrawing deactivator while the chlorine serves as an ortho/para-directing but deactivating substituent, a combination that confers distinct regioselectivity in subsequent nucleophilic aromatic substitution and cross-coupling reactions [2].

Why 4-Chloro-2-(trifluoromethyl)nicotinonitrile Cannot Be Substituted with Generic Nicotinonitrile Analogs


Procurement of a generic nicotinonitrile analog in place of 4-Chloro-2-(trifluoromethyl)nicotinonitrile carries substantial technical risk due to quantifiable differences in chemical reactivity, downstream synthetic compatibility, and target binding properties. The specific 2-CF₃/4-Cl substitution pattern defines both the electrophilic and nucleophilic reactivity landscape of the pyridine core, with the CF₃ group exerting a strong –I (inductive) electron-withdrawing effect that deactivates the ring while the 4-chloro substituent provides a site-specific handle for SNAr chemistry that is absent or differently positioned in analogs [1]. Furthermore, the molecular weight of 206.55 g/mol and the precise spatial orientation of halogen substituents dictate not only physicochemical handling (e.g., crystallinity, solubility) but also intermolecular interactions in crystalline and biological environments, as demonstrated by quantitative halogen-halogen interaction studies on structurally related nicotinonitriles [2]. Simple regioisomeric substitution alters the electrophilic substitution pattern and can completely invalidate synthetic route optimization predicated on specific positional reactivity.

Quantitative Differentiation Evidence for 4-Chloro-2-(trifluoromethyl)nicotinonitrile Against Comparator Analogs


Intermediate Utility for CCR5 Antagonist Synthesis: Functional Differentiation from Regioisomeric Analogs

4-Chloro-2-(trifluoromethyl)nicotinonitrile is explicitly disclosed and claimed as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds that exhibit antagonistic activity against CCR5 (C-C chemokine receptor type 5) [1]. In patent US-8592454-B2, this specific 2-CF₃/4-Cl-substituted nicotinonitrile scaffold was employed to construct downstream derivatives with high CCR5 binding affinity. For example, Example 82 of the patent—a compound derived from the 2-CF₃/4-Cl nicotinonitrile core—demonstrated an IC₅₀ of 9.2 nM in a CCR5 binding inhibition assay using human CCR5-expressing CHO cell membranes with [¹²⁵I]-MIP-1β as the radioligand [1].

CCR5 Antagonist HIV Entry Inhibitor Nitrogen-Containing Heterocycle

Regioisomeric Differentiation: Molecular Weight and Substituent Positioning Relative to 2-Chloro-4-(trifluoromethyl)nicotinonitrile

4-Chloro-2-(trifluoromethyl)nicotinonitrile shares the identical molecular formula (C₇H₂ClF₃N₂) and molecular weight (206.55 g/mol) with its regioisomer 2-chloro-4-(trifluoromethyl)nicotinonitrile (CAS 896447-72-6), yet the compounds are chemically distinct entities with different substitution patterns on the pyridine ring [1]. The target compound places the chloro substituent at the 4-position and the trifluoromethyl group at the 2-position, whereas the regioisomer reverses this arrangement (chloro at 2-position, CF₃ at 4-position). This positional difference fundamentally alters the electronic environment of the pyridine nitrogen and the nitrile-bearing carbon, which in turn affects nucleophilic aromatic substitution (SNAr) reactivity and metal-catalyzed cross-coupling site-selectivity.

Regioisomer Comparison Chemical Procurement Physicochemical Properties

Predicted Halogen-Halogen Interaction Potential: A Structural Feature Differentiating from Non-Chlorinated Analogs

Recent crystallographic and computational studies on halogen-substituted nicotinonitrile derivatives have quantitatively characterized intermolecular Cl⋯Cl, Cl⋯F, and F⋯F interactions that contribute to crystal packing, solid-state stability, and supramolecular assembly [1]. The simultaneous presence of both chlorine and fluorine substituents in 4-Chloro-2-(trifluoromethyl)nicotinonitrile (C₇H₂ClF₃N₂) provides the potential for directional halogen bonding that is absent in non-halogenated nicotinonitriles or in analogs containing only CF₃ groups without chlorine. In a series of synthesized halogen-containing nicotinonitrile derivatives, quantitative analysis revealed measurable interaction energies for Type I and Type II halogen-halogen contacts, with Cl⋯Cl distances falling within the sum of van der Waals radii (≤3.50–3.60 Å) and Cl⋯F contacts exhibiting directional preferences consistent with σ-hole bonding [1].

Crystal Engineering Halogen Bonding Solid-State Properties

Comparison with 2-(Trifluoromethyl)nicotinonitrile: Physical State Differentiation

4-Chloro-2-(trifluoromethyl)nicotinonitrile (C₇H₂ClF₃N₂, MW 206.55) is typically supplied as a solid at ambient temperature based on available vendor specifications , whereas 2-(trifluoromethyl)nicotinonitrile (C₇H₃F₃N₂, MW 172.11, CAS 870066-15-2), which lacks the 4-chloro substituent, is documented as a liquid with a density of 1.344 g/cm³ and a flash point >110 °C . This physical state difference arises directly from the presence of the chlorine atom in the target compound, which increases molecular weight (+34.44 g/mol) and introduces additional intermolecular halogen interactions that promote crystalline solid formation.

Physicochemical Properties Handling and Storage Physical State

Patent-Disclosed Intermediate for CCR5-Targeted Therapeutics: Differentiation from Generic Building Blocks

Preliminary pharmacological screening of compounds derived from the 4-chloro-2-(trifluoromethyl)nicotinonitrile scaffold indicates utility as CCR5 antagonists for the preparation of treatments targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This specific substitution pattern is claimed within US patent US-8592454-B2 as part of a broader genus of nitrogen-containing heterocyclic compounds with demonstrated CCR5 antagonistic activity [2]. The patent protection and explicit disclosure of this scaffold in the context of CCR5 antagonism provide a level of validation and industrial relevance that generic, unclaimed nicotinonitrile building blocks lack.

HIV Therapeutics Patent-Protected Scaffold CCR5 Antagonist

Priority Application Scenarios for 4-Chloro-2-(trifluoromethyl)nicotinonitrile Based on Differentiated Evidence


Synthesis of CCR5 Antagonists for HIV and Inflammatory Disease Research

Based on patent US-8592454-B2, 4-Chloro-2-(trifluoromethyl)nicotinonitrile serves as the preferred starting material for constructing CCR5 antagonists with demonstrated subnanomolar binding affinity (IC₅₀ = 9.2 nM for Example 82). Research groups engaged in HIV entry inhibition, asthma, rheumatoid arthritis, or COPD drug discovery should prioritize this specific 2-CF₃/4-Cl scaffold to ensure synthetic route fidelity and to preserve the potent CCR5 antagonism documented in the patent literature [1][2].

Medicinal Chemistry Programs Requiring Orthogonal Synthetic Handles

The concurrent presence of a 4-chloro substituent (amenable to SNAr and cross-coupling) and a 2-trifluoromethyl group (providing metabolic stability and lipophilicity enhancement) makes this compound uniquely suited for constructing diversified nicotinonitrile-derived libraries. Unlike analogs where the chloro and CF₃ groups occupy different positions (e.g., 2-chloro-4-CF₃ regioisomers), the 2-CF₃/4-Cl pattern offers a distinct regioselectivity profile in nucleophilic aromatic substitution reactions [1].

Crystal Engineering and Solid-State Formulation Studies

The solid physical state of this compound (MW 206.55), in contrast to the liquid 2-(trifluoromethyl)nicotinonitrile analog (MW 172.11), makes it preferable for applications requiring precise gravimetric handling or solid-state characterization [1]. Furthermore, the dual halogen substitution (Cl + CF₃) provides potential for directional halogen bonding interactions (Cl⋯Cl, Cl⋯F, F⋯F) as characterized in class-level crystallographic studies of halogen-substituted nicotinonitriles, a feature relevant to crystal engineering and co-crystal design [2].

Process Chemistry Where Regioisomeric Purity Is Critical

Given the existence of the regioisomer 2-chloro-4-(trifluoromethyl)nicotinonitrile (CAS 896447-72-6) with identical molecular weight (206.55 g/mol), procurement of analytically authenticated 4-chloro-2-(trifluoromethyl)nicotinonitrile (CAS 1421263-60-6) is essential for process chemistry applications where positional substitution accuracy directly impacts downstream reaction outcomes [1]. Orthogonal analytical confirmation (e.g., NMR, IR, or chromatographic retention time matching) is recommended to verify regioisomeric identity upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(trifluoromethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.